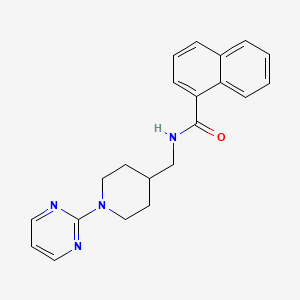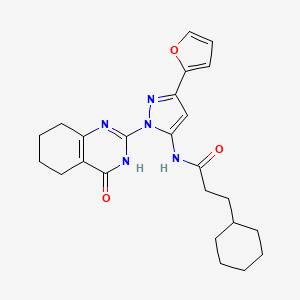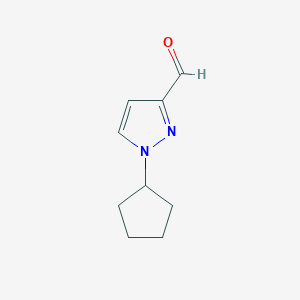![molecular formula C8H9ClN4 B2952465 Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride CAS No. 2377032-56-7](/img/structure/B2952465.png)
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride is a heterocyclic compound that belongs to the imidazopyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities . Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities .
作用机制
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of imidazo[1,2-a]pyridines can also vary greatly. Some compounds in this class have been shown to interact with their targets through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Result of Action
The molecular and cellular effects of imidazo[1,2-a]pyridines can vary widely depending on their specific targets and mode of action. Some compounds in this class have been used as inhibitors against degradation of metal surface in acidic media .
生化分析
Biochemical Properties
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride has been explored for its potential in the development of covalent inhibitors . It has been used in the synthesis of novel KRAS G12C inhibitors . The compound interacts with the KRAS G12C protein, a key player in many cancers . The nature of these interactions is covalent, indicating a strong and irreversible bond between the compound and the protein .
Cellular Effects
This compound has shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . The compound influences cell function by inhibiting the activity of the KRAS G12C protein, thereby disrupting cell signaling pathways and affecting cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a covalent bond with the KRAS G12C protein . This binding interaction results in the inhibition of the protein’s activity, leading to changes in gene expression and disruption of cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been studied over time in laboratory settings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method is the condensation of 2-aminopyridines with various aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs scalable synthetic routes that ensure high yield and purity . These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .
化学反应分析
Types of Reactions
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives with nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
科学研究应用
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
相似化合物的比较
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms, leading to different biological activities.
Imidazo[1,5-a]pyridine: Another related compound with variations in the ring structure, resulting in unique properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and biological activities .
属性
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;/h1-5H,(H3,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJSZMIFJPSJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,5-Dimethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952386.png)





![N-(3-chloro-4-fluorophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2952395.png)

![3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2952398.png)
![3-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2952402.png)


